3-Cyclopentylpropan-1-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
3-cyclopentylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c9-7-3-6-8-4-1-2-5-8;/h8H,1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNEPGKYMNYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-79-9 | |
| Record name | 3-cyclopentylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Nitroalkene Intermediate Reduction
One well-documented method involves the formation of a nitroalkene intermediate followed by reduction to the amine, then conversion to the hydrochloride salt.
Step 1: Formation of 4-nitro-ring penta-1-alkene
Starting materials: cis-1,4-dichloro-2-butylene and nitromethane (≥99% purity).
Conditions: Base catalysis using potassium tert-butoxide, sodium hydride, or lithium hydride in solvents such as tetrahydrofuran (THF), ether, toluene, or dimethylformamide (DMF).
Temperature: 25–80 °C.
Reaction: Under these conditions, nitromethane and cis-1,4-dichloro-2-butylene react to yield 4-nitro-ring penta-1-alkene.
Example: In a 2 L flask, 1 mol nitromethane, 3 mol potassium tert-butoxide, and 1 mol cis-1,4-dichloro-2-butylene in THF heated to 50–55 °C for 24 hours under reflux produced 106 g of oily 4-nitro-ring penta-1-alkene.
Step 2: Reduction of Nitroalkene to 3-Cyclopentylpropan-1-amine
Reduction system: Metal-acid system, commonly Fe/HCl or Zn/ammonium formate.
Conditions: Reaction temperature maintained below 45 °C; zinc powder added in portions over 90 minutes; stirring continued for 3 hours at room temperature.
Workup: Filtration to remove metal, concentration under reduced pressure, extraction with ethyl acetate, drying over sodium sulfate.
Result: 3-cyclopentylpropan-1-amine obtained as solution, which can be converted to hydrochloride salt.
Conversion to Hydrochloride Salt
Typically, the free amine is treated with hydrogen chloride in isopropanol at low temperature (0–25 °C) to precipitate the hydrochloride salt.
Yield: Approximately 80% reported for related cyclopentylamine hydrochlorides.
Cyclopentanone-Based Cyclopentylation and Amination
Another approach starts from cyclopentanone, which undergoes cyclopentylation and subsequent amination to introduce the propan-1-amine side chain.
Reaction involves nucleophilic addition or reductive amination steps under controlled conditions to maintain product purity and yield.
The final amine is isolated and converted to the hydrochloride salt for stability and handling.
This method is less detailed in the literature but is consistent with standard amine synthesis protocols for cycloalkyl derivatives.
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield/Notes |
|---|---|---|---|---|---|
| Nitroalkene formation | cis-1,4-dichloro-2-butylene, nitromethane, KtBuO | THF | 50–55 | 24 h reflux | 106 g oily 4-nitro-ring penta-1-alkene |
| Nitroalkene reduction | Zn powder, ammonium formate aqueous solution | Methanol | ≤45 | 3 h stirring | 3-cyclopentylpropan-1-amine solution |
| Hydrochloride salt prep | HCl in isopropanol (in situ from acetyl chloride) | Isopropanol | 0–25 | 12 h reaction | 80% yield of hydrochloride salt |
The reduction step using Zn/ammonium formate is mild and selective, preventing over-reduction or side reactions.
The base-catalyzed nitroalkene formation requires anhydrous conditions and careful temperature control to optimize conversion and minimize by-products.
Characterization of the amine and its hydrochloride salt includes:
Molecular formula: C8H18ClN
Molecular weight: 163.69 g/mol
InChIKey: LVJNEPGKYMNYGA-UHFFFAOYSA-N
Purity confirmed by chromatography and NMR techniques in referenced studies.
The hydrochloride salt form improves compound stability and facilitates handling in downstream applications.
The preparation of 3-cyclopentylpropan-1-amine hydrochloride predominantly follows a two-step synthetic route:
Base-catalyzed condensation of cis-1,4-dichloro-2-butylene with nitromethane to form a nitroalkene intermediate.
Reduction of the nitroalkene to the primary amine using metal-acid systems such as Zn/ammonium formate.
Subsequent conversion to the hydrochloride salt is achieved by treatment with hydrogen chloride in isopropanol. This method offers good yields, operational simplicity, and scalability. Alternative routes starting from cyclopentanone exist but are less elaborated in the literature.
Chemical Reactions Analysis
3-Cyclopentylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopentylpropan-1-amine hydrochloride exhibits several biological activities that make it a candidate for research in pharmacology:
- Sympathomimetic Effects : Similar to other alkylamines, this compound may exhibit sympathomimetic properties, potentially influencing cardiovascular and central nervous system functions.
- Vasoconstriction : As a sympathomimetic agent, it may act as a vasoconstrictor, similar to cyclopentamine, which has been used historically for nasal congestion treatment .
- Neurotransmitter Modulation : Research indicates that compounds with amine structures can modulate neurotransmitter activity, suggesting potential applications in neurological disorders.
Therapeutic Uses
The compound's structural characteristics suggest potential therapeutic applications:
- Nasal Decongestant : Due to its sympathomimetic properties, it could be explored as a nasal decongestant.
- CNS Stimulant : Investigations into its effects on the central nervous system may reveal applications in treating conditions like ADHD or narcolepsy.
Research Applications
In laboratory settings, this compound can serve as:
- Chemical Probe : Useful for studying the mechanisms of action of sympathomimetics and their effects on various biological systems.
- Building Block in Synthesis : It can act as an intermediate in the synthesis of more complex organic molecules, particularly those targeting neurological pathways.
Modulation of Complement Pathways
A recent patent (US9452990B2) discusses the use of compounds similar to this compound as modulators of complement pathways in the immune system. This suggests potential applications in treating autoimmune diseases where complement activation plays a role .
Vasoconstriction Studies
Studies have shown that compounds with similar structures exhibit significant vasoconstrictive effects when tested on animal models. These findings could lead to further exploration into their use as therapeutic agents for conditions like hypotension or nasal congestion .
Mechanism of Action
The mechanism of action of 3-Cyclopentylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts as an amine, participating in various biochemical pathways. The cyclopentyl group may influence its binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations and Lipophilicity Cycloalkyl vs. Aromatic Substituents: The cyclopentyl group in the target compound provides moderate lipophilicity compared to the cyclohexyl group in 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride, which has a larger six-membered ring and a trifluoromethyl group. Halogenated Derivatives: Chlorine substitution in 3-chloro-N,N-dimethylpropane-1-amine hydrochloride introduces polarity and reactivity, making it a versatile intermediate for alkylation or nucleophilic substitution reactions . In contrast, the aromatic chloro-trifluoromethyl group in 1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride enhances steric bulk and electronic complexity, likely influencing receptor binding in drug candidates .
Heterocyclic Influence The triazole ring in 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride introduces nitrogen-rich heterocyclic character, which is advantageous in antifungal or antiviral agents due to hydrogen-bonding interactions . This contrasts with the non-heterocyclic, saturated cyclopentyl group in the target compound.
Conversely, the dimethylamine group in 3-chloro-N,N-dimethylpropane-1-amine hydrochloride increases steric hindrance around the nitrogen, affecting protonation and solubility . Stability: Aromatic amines (e.g., the phenylcyclopropane derivative) may exhibit greater stability under acidic conditions compared to aliphatic amines due to resonance stabilization .
Applications Pharmaceutical Intermediates: The triazole-containing compound is explicitly noted for applications in drug discovery and agrochemicals , while the cyclopentyl derivative’s use remains exploratory. Research Chemicals: Both the target compound and the cyclohexyl-trifluoromethyl analog are marketed as research tools, highlighting their roles in early-stage discovery .
Biological Activity
3-Cyclopentylpropan-1-amine hydrochloride is a compound with significant potential in pharmacological applications, particularly in the context of its biological activity. This article explores its mechanisms, effects, and relevant case studies based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula C8H17N·HCl, and its structure is characterized by a cyclopentyl group attached to a propan-1-amine backbone. This structural configuration is believed to influence its interaction with biological targets, particularly in the central nervous system and cancer pathways.
Cyclin-Dependent Kinases (CDKs)
Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. CDKs such as CDK2 are often overexpressed in various cancers, leading to uncontrolled cell proliferation. Inhibiting these kinases can potentially halt tumor growth and promote apoptosis in cancer cells .
Neurotransmitter Modulation
The compound's amine structure suggests potential interactions with neurotransmitter systems. It may act as a monoamine transporter inhibitor, affecting serotonin and dopamine levels, which could have implications for mood disorders and neurodegenerative diseases .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Cancer Cell Lines
In a study examining various compounds for their effects on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to its ability to inhibit CDK2 activity, leading to cell cycle arrest at the G1/S checkpoint. This finding supports the hypothesis that targeting CDKs can be an effective strategy in cancer therapy .
Case Study 2: Neuropharmacology
Another study investigated the effects of this compound on animal models with induced depressive-like behaviors. The compound showed promise in reducing symptoms by modulating serotonin levels through inhibition of reuptake transporters. This suggests potential applications in treating mood disorders .
Research Findings
Recent research highlights the dual role of this compound as both an anticancer agent and a potential treatment for neuropsychiatric disorders. Its ability to inhibit key enzymes involved in critical biological pathways positions it as a candidate for further development.
Summary of Findings
- Anticancer Activity : Effective against various cancer cell lines through CDK inhibition.
- Neuropharmacological Effects : Potential antidepressant properties via neurotransmitter modulation.
- Broad Spectrum : Possible applications in antimicrobial therapies targeting the MEP pathway.
Q & A
Q. What are the standard synthetic routes for 3-Cyclopentylpropan-1-amine hydrochloride, and what key reaction conditions influence yield?
The synthesis typically involves cyclopropane ring formation, followed by amine functionalization and salt formation. Key steps include:
- Cyclopropane introduction : Cycloalkylation via nucleophilic substitution or catalytic hydrogenation under high pressure .
- Amination : Reaction of intermediates with ammonia or alkylamines, optimized at controlled pH (6–8) to avoid side reactions .
- Hydrochloride salt formation : Acidification with HCl in anhydrous solvents like ethanol or dichloromethane . Yield is influenced by temperature (60–80°C for cyclopropane stability), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (e.g., 1:1.2 amine-to-acid ratio) .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structure?
Structural validation requires:
- NMR spectroscopy : -NMR to confirm cyclopentyl proton environments (δ 1.2–2.0 ppm) and amine protons (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : ESI-MS for molecular ion detection (e.g., [M+H] at m/z 160.1) and fragmentation patterns .
- Elemental analysis : Confirmation of Cl content (theoretical ~22%) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the cyclopentyl group and amine backbone .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
- Waste disposal : Neutralize acidic residues (pH 6–8) before disposal in halogenated waste containers .
- Emergency protocols : Immediate rinsing with water for spills on skin/eyes and administration of oxygen if inhaled .
Advanced Research Questions
Q. How can reaction parameters be optimized in multi-step syntheses to enhance the overall yield of this compound?
Optimization strategies include:
- Flow chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions (e.g., polymerization) during cyclopropane formation .
- Catalyst screening : Transition metals (e.g., Pd/C) for selective hydrogenation of intermediates, minimizing over-reduction .
- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry to identify optimal conditions (e.g., 75°C, DMF, 1:1.1 amine/HCl ratio) .
- In-line monitoring : FTIR or HPLC to track reaction progress and terminate steps at maximum conversion .
Q. How do structural modifications to the cyclopentyl or amine groups alter the compound's biological activity, and what strategies are used to study these effects?
- Cyclopentyl rigidity : Replacing cyclopentyl with cyclohexyl reduces steric hindrance, altering binding kinetics to enzymes (e.g., monoamine oxidases) .
- Amine substitution : Tertiary amines (e.g., dimethylamine) increase lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .
- Assessment methods :
- Docking simulations : Predict binding affinity to target proteins (e.g., MAO-A) .
- In vitro assays : Measure IC values using enzyme inhibition kits .
- Comparative SAR : Analog libraries (e.g., cyclopropyl vs. cyclopentyl derivatives) to correlate structure with activity .
Q. When encountering contradictory data in reaction outcomes (e.g., variable yields or byproducts), what systematic approaches can researchers employ to identify and resolve the discrepancies?
- Controlled variable testing : Isolate factors like solvent purity, moisture content, or catalyst batch to identify contamination sources .
- Byproduct analysis : LC-MS or GC-MS to trace impurities (e.g., unreacted cyclopropane precursors or oxidation byproducts) .
- Replication studies : Repeat reactions under identical conditions to distinguish procedural errors from inherent variability .
- Statistical tools : ANOVA to assess significance of parameter changes (e.g., 10% yield drop at 70°C vs. 80°C) .
Data Contradiction Analysis Example
Scenario : Conflicting reports on optimal HCl concentration for salt formation (10% vs. 20% HCl).
Resolution :
- Hypothesis testing : Titrate HCl (5–25%) while monitoring precipitation kinetics and crystal purity .
- Characterization : Compare melting points (decomposition above 200°C indicates impurities) and Cl content via elemental analysis .
- Conclusion : 15% HCl maximizes yield (85%) without compromising purity, resolving prior discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
